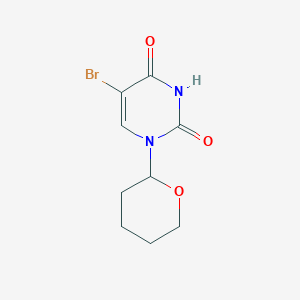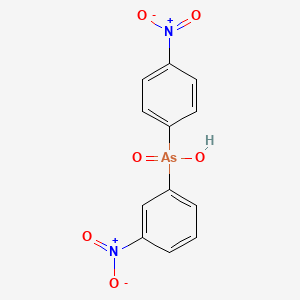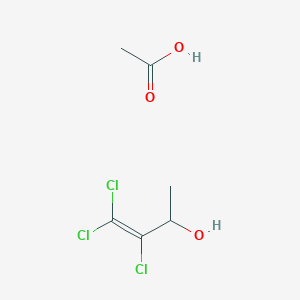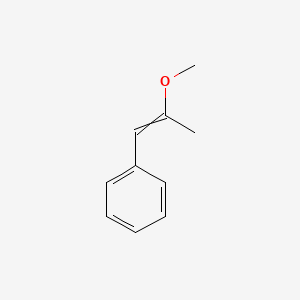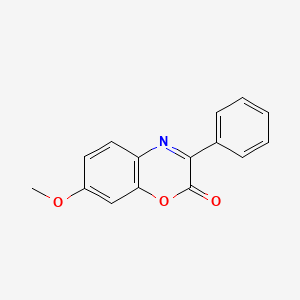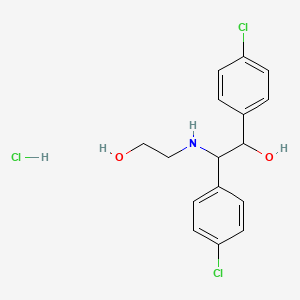
Dimethyl-lambda~2~-germane--trimethylgermyl (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is a compound with the molecular formula C8H24Ge3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) typically involves the reaction of dimethylgermane with trimethylgermyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted germanium compounds, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the semiconductor industry for the production of germanium-based electronic components.
Mecanismo De Acción
The mechanism by which Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) include:
Dimethyl-lambda~2~-germane–triethylgermyl (1/2): A similar germanium compound with ethyl groups instead of methyl groups.
Trimethylgermane: A simpler germanium compound with three methyl groups attached to germanium.
Tetramethylgermane: A germanium compound with four methyl groups attached to germanium.
Uniqueness
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is unique due to its specific combination of methyl and trimethylgermyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
13189-68-9 |
|---|---|
Fórmula molecular |
C12H36Ge5 |
Peso molecular |
543.6 g/mol |
InChI |
InChI=1S/2C3H9Ge.3C2H6Ge/c2*1-4(2)3;3*1-3-2/h2*1-3H3;3*1-2H3 |
Clave InChI |
JCQYSGXVAWHCPI-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge](C)C.C[Ge](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


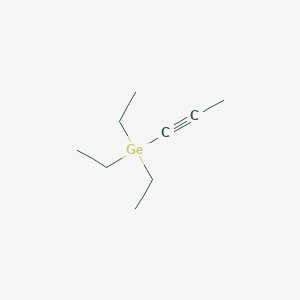
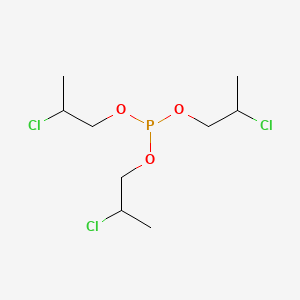


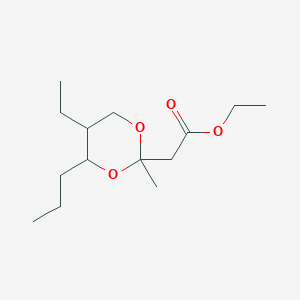

![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

